molecular formula C17H16N8 B12267297 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12267297
M. Wt: 332.4 g/mol
InChI Key: QYNCRLGTPCFEEQ-UHFFFAOYSA-N
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Description

3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a unique arrangement of pyrazole, pyridazine, piperazine, and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available starting materialsThe piperazine and pyridine rings are then incorporated through additional substitution and condensation reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antibacterial, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
  • 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-thioacetohydrazide
  • 3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carboxamide

Uniqueness

3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific arrangement of heterocyclic rings, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable target for further research and development .

Properties

Molecular Formula

C17H16N8

Molecular Weight

332.4 g/mol

IUPAC Name

3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C17H16N8/c18-13-14-15(3-1-6-19-14)23-9-11-24(12-10-23)16-4-5-17(22-21-16)25-8-2-7-20-25/h1-8H,9-12H2

InChI Key

QYNCRLGTPCFEEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NN=C(C=C3)N4C=CC=N4

Origin of Product

United States

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